molecular formula C11H9NO2S B1305956 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid CAS No. 28077-41-0

3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Cat. No. B1305956
CAS RN: 28077-41-0
M. Wt: 219.26 g/mol
InChI Key: YDPHSMPSNLAMJE-UHFFFAOYSA-N
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Description

The compound 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid is a derivative of benzoic acid with a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen. While the specific compound is not directly studied in the provided papers, related compounds with benzo[d]thiazol moieties have been synthesized and characterized, indicating the interest in this class of compounds for their potential biological activities and chemical properties.

Synthesis Analysis

The synthesis of related benzo[d]thiazol derivatives involves various methods, including cyclization reactions and the formation of Schiff bases. For instance, a new derivative was synthesized through the cyclization of 3-(benzo[d]thiazol-2-ylimino)indolin-2-one with α-mercapto acetic acid . Another example includes the synthesis of benzothiazole-imino-benzoic acid Schiff Bases derived from amino-benzothiazole and 2-formylbenzoic acid . These methods could potentially be adapted for the synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid.

Molecular Structure Analysis

The molecular structure and conformation of benzo[d]thiazol derivatives have been extensively studied using various spectroscopic methods and theoretical calculations. X-ray crystallography provides detailed insights into the molecular geometry, while density functional theory (DFT) calculations help in understanding the electronic structure and conformational stability . These techniques would be relevant for analyzing the molecular structure of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid.

Chemical Reactions Analysis

The chemical reactivity of benzo[d]thiazol derivatives can be inferred from studies on their interactions with metal ions to form complexes . These interactions often involve the nitrogen and sulfur atoms of the thiazole ring, which can act as coordination sites. The reactivity of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid could be explored in a similar context, potentially leading to the formation of metal complexes with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol derivatives, such as their thermal behavior, vibrational modes, and electronic transitions, have been characterized using techniques like TG/DTA, FT-IR, NMR, and UV-Vis spectroscopy . These studies provide a comprehensive understanding of the stability and behavior of these compounds under various conditions. The properties of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid would likely show similarities and could be analyzed using these methods.

Relevant Case Studies

Case studies involving benzo[d]thiazol derivatives highlight their potential as protein kinase CK2 inhibitors with significant antiproliferative activities . Additionally, their antimicrobial activities against various bacterial strains have been documented . These biological activities suggest that 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid could also be evaluated for similar pharmacological properties.

Scientific Research Applications

  • Antioxidant, Analgesic, and Anti-inflammatory Applications Thiazole derivatives have been found to exhibit antioxidant, analgesic, and anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation and pain, such as arthritis.

  • Antimicrobial and Antifungal Applications Thiazole compounds have shown antimicrobial and antifungal activities . They could be used in the development of new antibiotics and antifungal medications.

  • Antiviral Applications Some thiazole derivatives have demonstrated antiviral properties . They could be used in the development of antiviral drugs.

  • Antitumor or Cytotoxic Applications Thiazole compounds have been found to have antitumor or cytotoxic effects . This suggests potential applications in cancer treatment.

  • Neuroprotective Applications Thiazole derivatives have shown neuroprotective effects . They could be used in the treatment of neurological disorders.

  • Applications in Agrochemicals, Photostabilizers, Dyes, or Anticorrosives The 1,4-disubstituted 1H-1,2,3-triazoles, which are similar to thiazoles, have important applications as agrochemicals, photostabilizers, dyes, or anticorrosives .

  • Diuretic Applications Some thiazole derivatives have shown diuretic properties . They could be used in the treatment of conditions that cause fluid retention.

  • Anticonvulsant Applications Thiazole compounds have been found to have anticonvulsant effects . This suggests potential applications in the treatment of seizure disorders.

  • Applications in Organic Synthesis Thiazole derivatives can play an important role in organic synthesis . They can be used as building blocks in the synthesis of complex organic molecules.

  • Applications in Polymer Chemistry Thiazole derivatives have found broad applications in polymer chemistry . They can be used in the development of new types of polymers with unique properties.

  • Applications in Supramolecular Chemistry Thiazole compounds have been used in supramolecular chemistry . They can be used in the design and synthesis of supramolecular structures.

  • Applications in Fluorescent Imaging Some thiazole derivatives have been used in fluorescent imaging . They can be used as fluorescent probes in biological imaging.

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-(2-methyl-1,3-thiazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-7-12-10(6-15-7)8-3-2-4-9(5-8)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPHSMPSNLAMJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380127
Record name 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

CAS RN

28077-41-0
Record name 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
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